Fumarato de bisoprolol

Descripción general

Descripción

Bisoprolol fumarate is a cardioselective beta-1 adrenergic blocking agent used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure . It is known for its high selectivity for beta-1 receptors, which are predominantly found in the heart, making it effective in reducing heart rate and blood pressure .

Aplicaciones Científicas De Investigación

Bisoprolol fumarate has a wide range of scientific research applications:

Chemistry: It is used in the study of beta-blockers and their chemical properties.

Biology: Bisoprolol fumarate is used to investigate the physiological effects of beta-blockers on the cardiovascular system.

Medicine: It is extensively studied for its therapeutic effects in treating hypertension, angina, and heart failure.

Industry: Bisoprolol fumarate is used in the formulation of various pharmaceutical products, including tablets and oral suspensions

Mecanismo De Acción

Target of Action

Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in the regulation of heart rate and contractility.

Mode of Action

Bisoprolol fumarate acts as a selective beta-blocker , specifically targeting the beta-1 adrenergic receptors . By binding to these receptors, Bisoprolol effectively modulates the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in a decrease in heart rate and contractility, thereby reducing the heart’s oxygen demand .

Biochemical Pathways

It is known that the drug’s therapeutic effects are achieved through the antagonism of β-1 adrenoceptors, which results in lower cardiac output . This action reduces the activity of the sympathetic nervous system, which mediates the fight-or-flight response .

Pharmacokinetics

It is well absorbed, with a bioavailability of over 90% . Peak plasma concentrations are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The drug is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . The elimination half-life is 10–12 hours , allowing for once-daily dosing .

Result of Action

The primary result of Bisoprolol fumarate’s action is a reduction in heart rate and contractility, which leads to a decrease in blood pressure . This makes it effective in the treatment of conditions such as hypertension, heart failure, and atrial fibrillation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisoprolol fumarate. For instance, the drug is affected by acid hydrolysis, base hydrolysis, and oxidative conditions, which can decrease its content . Water, as a neutral medium, and light have no significant effect on its stability . Furthermore, the formulation of the drug can also impact its stability and bioavailability .

Análisis Bioquímico

Biochemical Properties

Bisoprolol fumarate plays a crucial role in biochemical reactions by interacting with beta1-adrenergic receptors. These receptors are proteins located on the surface of heart muscle cells and are responsible for mediating the effects of catecholamines like adrenaline and noradrenaline. By binding to these receptors, bisoprolol fumarate inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. This interaction is highly specific, as bisoprolol fumarate has minimal effects on beta2-adrenergic receptors, which are found in the lungs and vascular smooth muscle .

Cellular Effects

Bisoprolol fumarate exerts significant effects on various types of cells, particularly cardiac cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta1-adrenergic receptors, bisoprolol fumarate reduces the influx of calcium ions into cardiac cells, leading to decreased myocardial contractility and heart rate. This reduction in calcium ion influx also affects the phosphorylation of proteins involved in cardiac muscle contraction, thereby altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of bisoprolol fumarate involves its selective binding to beta1-adrenergic receptors. This binding prevents the activation of the receptor by catecholamines, thereby inhibiting the downstream signaling cascade. As a result, the production of cyclic adenosine monophosphate (cAMP) is reduced, leading to decreased activation of protein kinase A (PKA). This reduction in PKA activity results in decreased phosphorylation of target proteins, ultimately leading to reduced myocardial contractility and heart rate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisoprolol fumarate have been observed to change over time. The compound is known for its stability and long half-life, which allows for sustained therapeutic effects. Studies have shown that bisoprolol fumarate maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function include sustained reduction in heart rate and blood pressure, as well as improved cardiac function in patients with heart failure .

Dosage Effects in Animal Models

The effects of bisoprolol fumarate vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, bisoprolol fumarate can cause bradycardia, hypotension, and other cardiovascular complications. Toxicity studies in animal models have shown that extremely high doses can lead to severe cardiac depression and even death .

Metabolic Pathways

Bisoprolol fumarate is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The compound undergoes extensive first-pass metabolism, resulting in the formation of inactive metabolites. Approximately 50% of the administered dose is excreted unchanged in the urine, while the remaining 50% is excreted as metabolites. The metabolic pathways of bisoprolol fumarate are well-balanced, ensuring efficient elimination from the body .

Transport and Distribution

Bisoprolol fumarate is widely distributed within the body, with the highest concentrations found in the heart, liver, lungs, and saliva. The compound crosses the blood-brain barrier and has a plasma protein binding rate of approximately 30%. The volume of distribution is around 3.5 L/kg, indicating extensive distribution throughout the body. Transporters and binding proteins play a role in the localization and accumulation of bisoprolol fumarate within tissues .

Subcellular Localization

The subcellular localization of bisoprolol fumarate is primarily within the plasma membrane, where it interacts with beta1-adrenergic receptors. This localization is crucial for its function as a beta-blocker, as it allows the compound to effectively inhibit the action of catecholamines. There is no evidence to suggest that bisoprolol fumarate undergoes significant post-translational modifications or is targeted to specific organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bisoprolol fumarate can be synthesized through several methods. One common method involves the reaction of p-hydroxybenzyl alcohol with 2-isopropyl ethanol to form 4-[(2-isopropoxyethoxy)methyl]phenol. This intermediate is then reacted with epichlorohydrin to produce 2-[(4-(2-isopropoxyethoxy)methyl)phenoxy]methyl oxirane. Finally, this compound is reacted with isopropylamine to yield bisoprolol .

Industrial Production Methods

In industrial settings, bisoprolol fumarate is often produced by dissolving bisoprolol in ethanol and adding fumaric acid. The reaction is carried out at 50°C for 2 hours, followed by slow cooling to -5°C to induce crystallization. The resulting white solid is filtered to obtain bisoprolol fumarate with a high yield .

Análisis De Reacciones Químicas

Types of Reactions

Bisoprolol fumarate undergoes various chemical reactions, including:

Oxidation: Bisoprolol fumarate can be oxidized under specific conditions, leading to the formation of related compounds.

Reduction: The reduction of bisoprolol fumarate can be achieved using reducing agents like sodium borohydride.

Substitution: Bisoprolol fumarate can undergo substitution reactions, particularly involving its hydroxyl and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride in methanol is often used for reduction reactions.

Substitution: Reagents like para-toluene sulfonyl chloride and triethylamine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various bisoprolol impurities and related compounds, such as bisoprolol Ph.Eur impurity-C, impurity-D, impurity-F, impurity-T, and impurity-U .

Comparación Con Compuestos Similares

Similar Compounds

- Atenolol

- Metoprolol

- Carvedilol

- Nebivolol

- Betaxolol

- Esmolol

- Acebutolol

Uniqueness

Bisoprolol fumarate is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on beta-2 receptors found in the lungs and other tissues. This selectivity makes it particularly suitable for patients with respiratory conditions like asthma or chronic obstructive pulmonary disease .

In comparison to other beta-blockers, bisoprolol fumarate has a longer half-life, allowing for once-daily dosing, which can improve patient compliance . Additionally, it has been shown to have a favorable safety profile and efficacy in reducing blood pressure and heart rate .

Propiedades

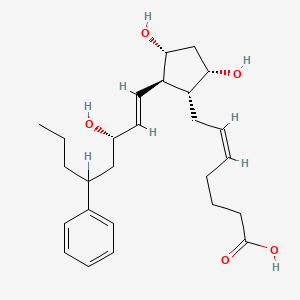

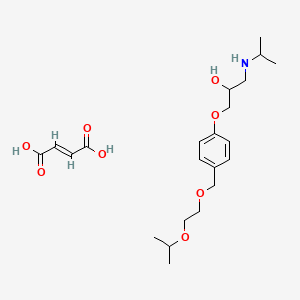

IUPAC Name |

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPZLFIUFMNCLY-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104344-23-2, 66722-45-0, 105878-43-1 | |

| Record name | Bisoprolol fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104344-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoprolol monofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoprolol fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOPROLOL MONOFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)